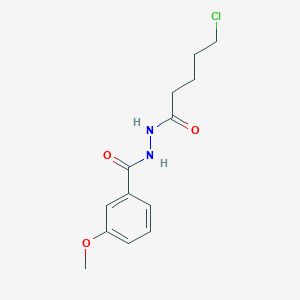

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide

Description

N'-(5-Chloropentanoyl)-3-methoxybenzohydrazide is a benzohydrazide derivative characterized by a 3-methoxybenzohydrazide core substituted with a 5-chloropentanoyl group. This compound belongs to a class of hydrazide-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . Its synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with 5-chloropentanoyl chloride, followed by further functionalization to yield the final product (Scheme 1 in ) .

Properties

IUPAC Name |

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-19-11-6-4-5-10(9-11)13(18)16-15-12(17)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUIFUSEMAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information on its biological activity, including data from case studies, relevant research findings, and comparative analyses with other compounds.

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group, which is known for its ability to interact with various biological targets. The presence of the 5-chloropentanoyl moiety enhances its lipophilicity, potentially influencing its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of hydrazides have shown potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Comparative Antimicrobial Activity Table

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that certain hydrazide derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal mammalian cells.

Cytotoxicity Findings

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and normal fibroblast cells.

- Results : The compound showed selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 30 µM, while normal cells remained largely unaffected at concentrations up to 100 µM.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes such as:

- Inhibition of DNA synthesis : Similar compounds have shown the ability to inhibit DNA polymerase.

- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cell death in susceptible bacterial strains and cancer cells.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated that hydrazide derivatives could disrupt biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilm formation is a challenge.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 5-chloropentanoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance stability and binding to biological targets compared to simpler derivatives like 3-methoxybenzohydrazide .

- Hydrogen Bonding: Compounds with phenolic -OH groups (e.g., 2-hydroxybenzylidene derivatives) exhibit stronger intermolecular hydrogen bonding, as seen in their crystal structures .

- Synthetic Flexibility : Schiff base derivatives (e.g., benzylidene-hydrazides) are synthesized via straightforward condensation, allowing modular substitution for activity optimization .

Key Findings :

- Antimicrobial Potency : Halogenated derivatives (Cl, Br) show enhanced antibacterial activity due to increased lipophilicity and membrane disruption .

- Anticancer Selectivity : Methoxy and hydroxy substitutions in benzylidene derivatives improve selectivity toward cancer cells by modulating redox pathways .

- Role of Metal Coordination: Organotin(IV) complexes exhibit superior antioxidant and antimicrobial activities compared to their parent hydrazides .

Structural and Crystallographic Insights

- Hydrogen Bonding Networks : Derivatives like (E)-N'-(5-bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide form 1D chains via N–H···O bonds, stabilizing the crystal lattice and influencing solubility .

- Conformational Flexibility : The dihedral angle between aromatic rings in Schiff base derivatives (e.g., 16.9° in ) affects molecular packing and bioactivity .

- Solvent Interactions: Methanol or DMF solvates in crystal structures (e.g., ) enhance stability and may modulate pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.